3-Methylbutanoyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

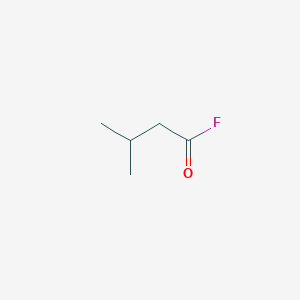

3-Methylbutanoyl fluoride is an organic compound with the molecular formula C5H9FO. It is a derivative of butanoic acid, where the hydroxyl group is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylbutanoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-methylbutanoic acid with a fluorinating agent such as thionyl fluoride (SOF2) or sulfur tetrafluoride (SF4). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. For example, the use of tetra-n-butylammonium fluoride (TBAF) as a fluorinating agent has been explored for the preparation of alkyl fluorides . This method offers a more controlled and efficient production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylbutanoyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methylbutanoic acid and hydrogen fluoride.

Reduction: It can be reduced to 3-methylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols under basic conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Corresponding amides or esters.

Hydrolysis: 3-Methylbutanoic acid and hydrogen fluoride.

Reduction: 3-Methylbutanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methylbutanoyl fluoride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of corresponding amides or esters. Additionally, hydrolysis of this compound yields 3-methylbutanoic acid and hydrogen fluoride, while reduction processes can produce 3-methylbutanol .

Fluorinated Pharmaceuticals

The compound is also investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a valuable precursor in medicinal chemistry.

Biological Research

Enzyme Inhibition Studies

Research has explored the biological effects of this compound, particularly regarding enzyme inhibition. The compound's ability to interact with biological systems makes it a candidate for studying enzyme kinetics and mechanisms . For instance, studies have indicated that fluorinated compounds can affect enzyme activity differently compared to their non-fluorinated counterparts, providing insights into enzyme selectivity and substrate interactions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the creation of compounds with specific functionalities, which are essential in various applications ranging from agrochemicals to advanced materials .

Case Study 1: Synthesis of Fluorinated Compounds

A study published in RSC Advances demonstrated the efficiency of using this compound as a reagent in synthesizing fluorinated compounds. The researchers highlighted its role in enhancing reaction rates and yields compared to traditional methods. They reported that reactions conducted with this compound showed significant improvements in selectivity and efficiency .

Another study focused on the biological activity of this compound derivatives. Researchers evaluated the antimicrobial properties of synthesized compounds derived from this fluorinated reagent. The results indicated that certain derivatives exhibited notable inhibition against various microbial strains, suggesting potential applications in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of 3-methylbutanoyl fluoride involves its reactivity with nucleophiles. The fluorine atom, being highly electronegative, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an acylating agent .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylbutanoic acid: The parent compound from which 3-methylbutanoyl fluoride is derived.

3-Methylbutanol: The reduced form of this compound.

3-Methylbutanoyl chloride: Another acylating agent with similar reactivity but different leaving group properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Actividad Biológica

3-Methylbutanoyl fluoride, also known as isovaleryl fluoride, is a fluorinated organic compound with the molecular formula C5H9FO. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic contexts.

This compound features a carbonyl group adjacent to a fluorinated carbon, which influences its reactivity and interaction with biological systems. The presence of the fluorine atom can enhance lipophilicity, potentially affecting the compound's pharmacokinetics and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets and its potential neurotoxic effects.

Neurotoxicity

Research indicates that fluoride compounds, including this compound, may exhibit neurotoxic properties. In vitro studies have demonstrated that exposure to fluoride can lead to lipid peroxidation and inflammatory responses in brain cells. For instance, concentrations as low as 0.5 μmol/L have been shown to induce significant biochemical changes in neuronal cells .

Table 1: Neurotoxic Effects of Fluoride Compounds

| Study Reference | Concentration (μmol/L) | Observed Effect |

|---|---|---|

| 0.5 | Lipid peroxidation | |

| 3 | Inflammatory reactions | |

| High | Cognitive deficits in animal models |

Metabolic Stability

The stability of this compound under physiological conditions is a critical factor influencing its biological activity. The high bond-dissociation energy (BDE) of C–F bonds typically suggests that fluorinated compounds are resistant to metabolic degradation. However, studies have indicated that the cleavage of the C–F bond can occur under specific conditions, potentially leading to the release of toxic metabolites .

Case Study: Metabolic Pathways

In a study examining the metabolic pathways of fluorinated compounds, it was found that this compound could undergo hydrolysis or reaction with nucleophiles such as glutathione (GSH), leading to the formation of reactive intermediates . This reactivity raises concerns about the potential for off-target effects and toxicity.

Safety and Toxicity

The safety profile of this compound is still under investigation. Reports suggest that chronic exposure to fluoride compounds may be linked to developmental neurotoxicity and cognitive deficits . Additionally, long-term use of fluorinated drugs has been associated with increased plasma fluoride levels and related health issues such as skeletal fluorosis .

Table 2: Safety Concerns Associated with Fluoride Exposure

Propiedades

IUPAC Name |

3-methylbutanoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFKXDPQHYKWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.